Diphenyl piperidin-2-ylphosphonate
Description
Significance of C-P Bonds in Contemporary Chemical Synthesis and Materials Science
The carbon-phosphorus (C-P) bond is a cornerstone of organophosphorus chemistry, imparting a range of valuable properties to organic molecules. Unlike the more common C-N and C-O bonds, the C-P bond is generally more stable towards hydrolysis and enzymatic degradation. This stability is a key attribute in the design of therapeutic agents and functional materials. In materials science, the incorporation of C-P bonds can enhance flame retardancy, influence the optical and electronic properties of polymers, and facilitate the creation of novel ligands for catalysis. The tetrahedral geometry of phosphonate (B1237965) esters, a common motif featuring C-P bonds, provides a rigid and well-defined structural element for molecular design.
Role of Piperidine (B6355638) Scaffolds in Molecular Design and Heterocyclic Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and natural product synthesis. nih.govnih.govajchem-a.com Its prevalence stems from its ability to adopt well-defined chair and boat conformations, which can be strategically utilized to orient substituents in three-dimensional space. nih.govnih.govajchem-a.com This conformational control is crucial for optimizing interactions with biological targets such as enzymes and receptors. The introduction of chiral centers within the piperidine ring further expands its utility in asymmetric synthesis and the development of stereochemically pure pharmaceuticals. researchgate.net The nitrogen atom in the piperidine ring can also act as a basic center and a handle for further functionalization, making it a versatile building block in the construction of complex molecular architectures. nih.govresearchgate.netwikipedia.org
Contextualization of Diphenyl Piperidin-2-ylphosphonate within Alpha-Aminophosphonate Chemistry
This compound is a member of the broader class of compounds known as alpha-aminophosphonates. These molecules are structural analogues of alpha-amino acids, where a phosphonate group replaces the carboxylic acid moiety. acs.org This substitution has profound effects on the molecule's steric and electronic properties, often leading to unique biological activities.
Alpha-aminophosphonates are characterized by a phosphonate group and an amino group attached to the same carbon atom. The research landscape for these compounds is vast, with significant efforts focused on their synthesis and evaluation as enzyme inhibitors, antimicrobial agents, and anticancer therapeutics. acs.orgwikipedia.orgorganic-chemistry.org The synthesis of alpha-aminophosphonates is most commonly achieved through the Kabachnik-Fields reaction or the Pudovik reaction. wikipedia.orgwikipedia.orgmdpi.comnih.gov The Kabachnik-Fields reaction is a one-pot, three-component condensation of an amine, a carbonyl compound, and a dialkyl or diaryl phosphite (B83602). wikipedia.orgmdpi.comnih.gov The Pudovik reaction involves the addition of a phosphite to a pre-formed imine. wikipedia.orgresearchgate.netresearchgate.netnih.gov
Table 1: Comparison of Key Synthetic Routes to Alpha-Aminophosphonates
| Reaction | Reactants | General Conditions | Key Features |
| Kabachnik-Fields Reaction | Amine, Carbonyl Compound, Dialkyl/Diaryl Phosphite | Often requires a catalyst (Lewis acid or base) and may be performed neat or in a solvent. wikipedia.orgmdpi.comnih.gov | One-pot, three-component reaction; versatile for a wide range of substrates. wikipedia.orgmdpi.comnih.gov |
| Pudovik Reaction | Imine, Dialkyl/Diaryl Phosphite | Typically base-catalyzed. wikipedia.orgresearchgate.netresearchgate.netnih.gov | Two-component reaction; useful when the imine is stable and readily available. wikipedia.orgresearchgate.netresearchgate.netnih.gov |
Table 2: Structural Features of this compound
| Feature | Description |
| Heterocyclic Core | Piperidine ring |
| Phosphorus Moiety | Diphenylphosphonate |
| Key Linkage | C-P bond at the 2-position of the piperidine ring |
| Stereochemistry | The C2 carbon is a stereocenter, leading to the possibility of enantiomers. |
While specific research findings on this compound are not widely documented in publicly available literature, its structural motifs suggest potential areas of investigation. The combination of the conformationally restricted piperidine scaffold and the electronically distinct diphenylphosphonate group makes it an interesting candidate for studies in medicinal chemistry, particularly in the design of protease inhibitors or receptor antagonists where precise spatial arrangement of functional groups is critical.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H20NO3P |
|---|---|
Molecular Weight |
317.32 g/mol |
IUPAC Name |
2-diphenoxyphosphorylpiperidine |
InChI |
InChI=1S/C17H20NO3P/c19-22(17-13-7-8-14-18-17,20-15-9-3-1-4-10-15)21-16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14H2 |
InChI Key |
QKZSZFVFMKGBCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for Diphenyl Piperidin 2 Ylphosphonate and Analogous Alpha Aminophosphonates
Kabachnik–Fields Reaction (Phospha-Mannich Reaction) as a Primary Synthetic Routergmcet.edu.incore.ac.uknih.govorganic-chemistry.orgmdpi.comresearchgate.netsciforum.net
The Kabachnik–Fields reaction, also known as the phospha-Mannich reaction, is a one-pot, three-component condensation involving a carbonyl compound (an aldehyde or ketone), an amine (primary or secondary), and a hydrophosphoryl compound, typically a dialkyl phosphite (B83602) or a secondary phosphine (B1218219) oxide. core.ac.ukorganic-chemistry.orgsciforum.net This method is widely favored for its efficiency and directness in producing α-aminophosphonates. organic-chemistry.orgresearchgate.net The reaction's versatility allows for the use of various substrates, including heterocyclic amines and different >P(O)H species like cyclic phosphites and secondary phosphine oxides, to generate a diverse range of α-aminophosphonic, phosphinic, and phosphine oxide derivatives. nih.govsemanticscholar.org
The precise mechanism of the Kabachnik–Fields reaction is not universally fixed and is highly dependent on the specific nature and properties of the reactants. rgmcet.edu.innih.gov Kinetic studies have revealed two primary competing pathways for the condensation. nih.govsemanticscholar.org
The "Imine" Pathway : In this route, the amine and the carbonyl compound first react to form an imine intermediate (a Schiff base). Subsequently, the hydrophosphoryl compound adds across the C=N double bond of the imine to yield the final α-aminophosphonate product. core.ac.uknih.govsemanticscholar.org This pathway is generally favored when using weakly basic amines, such as aniline. organic-chemistry.org In-situ Fourier Transform Infrared (FTIR) spectroscopy has provided evidence for the involvement of the imine intermediate in certain reactions. exlibrisgroup.comnih.gov
The "α-Hydroxyphosphonate" Pathway : Alternatively, the reaction can proceed through the initial formation of an α-hydroxyphosphonate, resulting from the addition of the dialkyl phosphite to the carbonyl group of the aldehyde or ketone. core.ac.uknih.govsemanticscholar.org This intermediate then undergoes a nucleophilic substitution of the hydroxyl group by the amine to form the α-aminophosphonate. nih.govsemanticscholar.org This route is more likely with more nucleophilic amines, such as cyclohexylamine. nih.govsemanticscholar.org
Essentially, the reaction involves a competition between two nucleophiles (the hard amine and the softer phosphite) for the electrophilic carbonyl compound. nih.gov The relative reactivity of the components dictates which intermediate is predominantly formed, thereby determining the reaction's mechanistic course. rgmcet.edu.innih.gov
To improve reaction rates, yields, and selectivity, various catalytic systems have been developed for the Kabachnik–Fields reaction. These can be broadly categorized into Lewis acid, organocatalytic, and transition metal-based approaches.
Lewis acids are frequently employed to accelerate the Kabachnik–Fields reaction. They function by activating the carbonyl group, making it more susceptible to nucleophilic attack. A variety of Lewis acids have proven effective, leading to higher yields under milder conditions. For instance, lithium perchlorate (B79767) (LiClO4) in diethyl ether is an effective medium for the synthesis of N-(trimethylsilyloxy)aminophosphonate derivatives and hydrazinophosphonates. rgmcet.edu.in Other catalysts such as magnesium perchlorate (Mg(ClO4)2) have been used for synthesizing α-aminophosphonates containing a uracil (B121893) moiety, while boron trifluoride etherate (BF3·OEt2) has been used for preparing derivatives with pyrazole (B372694) and 2-alkynylindole-3-carbaldehyde components. core.ac.uknih.gov
| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| LiClO₄ | Aldehydes, Hydroxylamines, Dimethyl trimethylsilyl (B98337) phosphite | Diethyl ether | Moderate | High | rgmcet.edu.in |
| TaCl₅-SiO₂ | Aldehydes, Amines, Diethyl phosphite | Not specified | Mild | Good | rgmcet.edu.in |
| Mg(ClO₄)₂ | Uracil-based aldehydes, Amines, Phosphites | Acetonitrile | 80 °C | Not specified | nih.gov |
| BF₃·OEt₂ | 2-Alkynylindole-3-carbaldehydes, Amines, Dimethyl phosphite | Not specified | Not specified | Not specified | core.ac.uk |
| Indium(III) Chloride | Aldehydes/Ketones, Amines, Phosphites | Not specified | Not specified | Not specified | organic-chemistry.org |
The development of asymmetric organocatalysis has provided a powerful tool for the enantioselective synthesis of chiral α-aminophosphonates. sioc-journal.cn Chiral organocatalysts, such as those derived from natural products like Cinchona alkaloids (e.g., quinine) or proline, create a chiral environment that directs the reaction toward one specific stereoisomer. organic-chemistry.orgnih.govrug.nl Bifunctional catalysts, like thiourea (B124793) derivatives, are particularly effective as they can activate both the imine and the phosphite through hydrogen bonding, facilitating a highly organized transition state. rug.nl These methods have successfully produced α-aminophosphonates with high enantiomeric excess (ee). nih.govmdpi.com
| Catalyst Type | Example Catalyst | Reaction | Key Feature | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Cinchona Alkaloid | Quinine-derived quaternary ammonium (B1175870) salts | α-amidoalkylation of dimethyl phosphite | Stereoselective synthesis | Up to 92% | nih.gov |
| Thiourea Derivative | Chiral thiourea | Hydrophosphonylation of N-benzyl imines | Highly enantioselective | High | organic-chemistry.org |
| Pyrrolidine-based | Chiral pyrrolidine (B122466) derivative | Three-component Kabachnik-Fields | Mild conditions | 73–92% | mdpi.com |
| Phosphinic Acid | Optically active phosphinic acid | Three-component Kabachnik-Fields | Asymmetric catalysis | Not specified | mdpi.com |
Transition metal complexes have also been successfully utilized as catalysts for the Kabachnik–Fields reaction, offering unique reactivity pathways. For example, gold–bipyridine complexes have been used to catalyze the condensation of anilines, benzaldehydes, and diphenyl phosphite. core.ac.uk Indium(III) complexes allow for efficient reactions under neat (solvent-free) conditions at room temperature. nih.gov Other examples include the use of ruthenium(II), zinc, and copper complexes, which can facilitate the reaction under mild conditions. nih.govorganic-chemistry.orgresearchgate.net In some advanced applications, dual-catalytic systems, such as cooperative gold and palladium catalysis, have been explored to achieve novel transformations not possible with a single metal. nih.gov
| Catalyst | Reactants | Solvent | Yield | Reference |
|---|---|---|---|---|
| Gold–bipyridine complex | Anilines, Benzaldehydes, Diphenyl phosphite | Not specified | Not specified | core.ac.uk |
| Indium(III) complexes | Aldehydes, Amines, >P(O)H reagents | Neat (solvent-free) | 86–98% | nih.gov |
| Ruthenium(II) complex | Hydrazides, Aldehydes, Diphenyl phosphite | Not specified | Not specified | nih.gov |
| ZnCl₂/PPh₃ | Quinazolinone-based hydrazides, Aldehydes, Diphenyl phosphite | Not specified | 75–84% | nih.gov |
| Copper salts | Phosphonate (B1237965) substituted carbene, Aniline | Water | Not specified | organic-chemistry.org |
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign protocols for the Kabachnik–Fields reaction. rsc.org A major advancement has been the use of microwave (MW) irradiation, often in combination with solvent-free and catalyst-free conditions. nih.govmdpi.comresearchgate.net Microwave assistance dramatically reduces reaction times from hours or days to minutes, often leading to cleaner reactions and higher yields. mdpi.comsciforum.netnih.gov The direct heating of the reactant mixture without a solvent minimizes waste and simplifies product work-up. rsc.orgresearchgate.net It has been demonstrated that for many Kabachnik–Fields condensations, simply heating the neat mixture of reactants is sufficient to afford high yields of the desired α-aminophosphonates, challenging the necessity of sophisticated and often environmentally unfriendly catalysts. nih.govnih.govrsc.org
| Method | Catalyst | Reactants | Conditions | Yield | Key Advantage | Reference |
|---|---|---|---|---|---|---|
| Microwave-assisted | Catalyst-free | Amino alcohols, Paraformaldehyde, Dialkyl phosphites | 80 °C, 20 min | Full conversion | Rapid, solvent-free | mdpi.com |
| Solvent-free | Catalyst-free | Carbonyls, Amines, Diethyl phosphite | 75–80 °C | High | No solvent or catalyst waste | rsc.org |
| Microwave-assisted | Catalyst-free | Aniline/Benzylamine, Benzaldehyde/Acetophenone, Dialkyl phosphites | 80–100 °C, 20–30 min | 80–94% | High efficiency | sciforum.net |
| Natural Catalyst | Orange Peel Powder | Aromatic aldehydes, Aniline, Dimethyl phosphite | Reflux in Ethanol (B145695) | High | Biodegradable catalyst | nanobioletters.com |
| Natural Catalyst | Eggshell | Aldehydes, Anilines, Triethyl phosphite | Room temp, 25-30 min | High | Waste-to-wealth, rapid | tandfonline.com |
Catalyst-Free Methods in Alpha-Aminophosphonate Formation
The formation of α-aminophosphonates can be achieved efficiently without the need for a catalyst, presenting a greener and more straightforward synthetic alternative. The Kabachnik-Fields reaction, a three-component condensation of an amine, an oxo compound (like an aldehyde or ketone), and a dialkyl phosphite, is a prominent route. irdindia.inresearchgate.net These reactions can often be carried out in a solvent such as dry ethanol at room temperature, or with gentle heating to 50-60°C for several hours, to produce the desired products in good yields. irdindia.in
Interestingly, experiments have demonstrated that the one-pot, three-component synthesis of α-aminophosphonates can proceed effectively without any catalysts or additives. irdindia.in This approach avoids the use of potentially toxic or expensive catalysts and can sometimes be performed under solvent-free conditions, for example, using microwave irradiation, which further enhances its appeal from an environmental and economic perspective. sciforum.net The reaction progress is typically monitored by thin-layer chromatography (TLC), and the final product can be purified through simple washing and crystallization. irdindia.in
Pudovik Reaction and Aza-Pudovik Additions
The Pudovik and aza-Pudovik reactions are fundamental methods for constructing the C-P bond essential to α-aminophosphonates. wikipedia.orgnih.gov
The Pudovik reaction involves the direct addition of a hydrophosphoryl compound, such as a dialkyl phosphite (>P(O)H), across the carbon-nitrogen double bond of an imine. wikipedia.org This process, also known as hydrophosphonylation, is typically conducted under basic conditions. wikipedia.org The reaction is mechanistically related to the Kabachnik-Fields condensation; however, the aza-Pudovik variant utilizes a pre-formed imine as the substrate. wikipedia.orgnih.gov
The core of the reaction is the nucleophilic attack of the phosphorus atom from the dialkyl phosphite onto the electrophilic carbon of the imine. nih.govpressbooks.pub The mechanism is thought to begin with the deprotonation of the dialkyl phosphite by a base, creating a highly nucleophilic phosphite anion. nih.gov This anion then adds to the imine, forming a tetrahedral intermediate which is subsequently protonated to yield the final α-aminophosphonate product. nih.govpressbooks.pub The use of various catalysts, including Lewis acids or bases, can facilitate this transformation. wikipedia.orgnih.gov For instance, tetramethylguanidine has been used to catalyze the addition of dialkyl phosphites to carbazole-related imines. nih.gov
Asymmetric Synthesis Strategies for Enantiomerically Enriched Diphenyl Piperidin-2-ylphosphonates
Creating enantiomerically pure forms of piperidine (B6355638) phosphonates is crucial, as the biological activity of chiral molecules is often dependent on their specific configuration. unl.pt Several strategies have been developed to control the stereochemistry of these compounds.
The use of chiral catalysts or auxiliaries is a powerful strategy to induce enantioselectivity in the synthesis of α-aminophosphonates. mdpi.comwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which it can be removed. wikipedia.org
Chiral organocatalysts, such as those derived from 1,1'-binaphthol (BINOL), have proven effective. mdpi.comwikipedia.org For example, a chiral binaphthyl phosphoric acid derivative can catalyze the enantioselective hydrophosphonylation of imines, yielding α-aminophosphonates with high enantiomeric excess (ee). mdpi.com Similarly, chiral amine bases like quinine (B1679958) can be used in catalytic amounts to promote enantioselective Pudovik reactions. wikipedia.org More recently, highly efficient organocatalysts have been developed that can perform enantioselective isomerization of α-iminophosphonates at parts-per-million (ppm) loadings, achieving greater than 93% ee. nih.govacs.org These small-molecule catalysts can achieve enzyme-like efficiency through a network of weak bonding interactions that pre-organize the substrate. nih.govacs.org
Table 1: Examples of Chiral Catalysts in Asymmetric α-Aminophosphonate Synthesis
| Catalyst/Auxiliary Type | Reaction Type | Achieved Enantioselectivity (ee) | Reference |
| (R)-3,3'-[4-fluorophenyl]₂-1,1'-binaphthol phosphate (B84403) | Hydrophosphonylation of aldimines | 8.4%–61.9% | mdpi.com |
| Chiral Bis(imidazoline)-Zinc(II) | Three-Component Kabachnik-Fields | Not specified | nih.gov |
| Weak-Bonding Organocatalyst | Isomerization of α-iminophosphonates | > 93% | nih.govacs.org |
| Quinine | Enantioselective Pudovik Reaction | Not specified | wikipedia.org |
| Chiral Guanidinium Salts | Hydrophosphonylation of N-tosylated imines | 90%–94% | unl.pt |
| Evans' Oxazolidinones | Asymmetric Alkylations and Aldol (B89426) Reactions | High diastereoselectivity | wikipedia.orgresearchgate.net |
Enzymatic and Chemoenzymatic Approaches to Chiral Piperidine Phosphonates
Biocatalysis offers a highly selective and sustainable route to chiral molecules under mild conditions. nih.gov Chemoenzymatic strategies, which combine traditional chemical synthesis with biocatalytic steps, are particularly powerful for accessing complex chiral piperidines. nih.govnih.gov
A key approach involves the asymmetric dearomatization of activated pyridines. nih.gov One such method uses a one-pot cascade involving an amine oxidase and an ene-imine reductase (IRED) to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This strategy has been successfully applied to the synthesis of both enantiomers of pharmaceutical compounds like Preclamol and OSU6162. nih.gov While not directly producing phosphonates, this method creates the chiral piperidine core, which is a critical precursor. Other enzymatic cascades, including deracemization processes and multi-enzyme systems, have also been developed for the synthesis of chiral piperidines and pyrrolidines. researchgate.net Lipase-mediated dynamic kinetic resolution is another effective technique for producing chiral alcohol intermediates that can be converted into homochiral amines, a key component of the target structures. nih.gov
Intramolecular reactions provide an elegant way to construct the piperidine ring while simultaneously establishing stereocenters. nih.gov These methods often involve forming a linear precursor that is then induced to cyclize in a stereocontrolled manner.
One innovative strategy is the 'Clip-Cycle' approach, where an N-protected 1-amino-hex-5-ene is first "clipped" with a thioacrylate via cross-metathesis. whiterose.ac.ukrsc.org The resulting intermediate then undergoes a "cycle" step, which is an intramolecular asymmetric aza-Michael cyclization promoted by a chiral phosphoric acid catalyst, yielding enantioenriched 3-spiropiperidines with high yield and enantiomeric ratio. whiterose.ac.ukrsc.org
Annulation reactions, which form a new ring onto an existing structure, are also prevalent. For instance, a highly enantioselective [4+2] annulation of imines with allenes, catalyzed by chiral phosphines, can produce functionalized piperidine derivatives. nih.gov Other notable methods include the intramolecular cyclization of unsaturated acetals catalyzed by chiral phosphoric acids and the Diels-Alder reactions of 2H-azirine 3-phosphonates with dienes to stereoselectively form bicyclic adducts, which upon hydrogenation yield enantiopure quaternary piperidine phosphonates. nih.govumich.edunih.gov
Table 2: Asymmetric Cyclization and Annulation Strategies for Piperidine Synthesis
| Strategy | Key Transformation | Catalyst/Promoter | Outcome | Reference |
| 'Clip-Cycle' Synthesis | Intramolecular aza-Michael cyclization | Chiral Phosphoric Acid | Enantioenriched 3-spiropiperidines (up to 96:4 er) | whiterose.ac.ukrsc.org |
| [4+2] Annulation | Cycloaddition of imines and allenes | Chiral Phosphine | Enantioselective formation of piperidine derivatives | nih.gov |
| Diels-Alder Reaction | Cycloaddition of 2H-azirine 3-phosphonates and dienes | Thermal | Enantiopure quaternary piperidine phosphonates | nih.gov |
| Intramolecular Cyclization | Cyclization of unsaturated acetals | Chiral Phosphoric Acid | Functionalized chiral piperidines | umich.edunih.gov |
| Anhydride-Imine Annulation | Stereocontrolled annulation of 1,3-azadienes | Thermal | Highly decorated 2-oxopiperidines | rsc.org |
Multicomponent Reactions (MCRs) for Complex Piperidine-Phosphonate Frameworks
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all starting materials. beilstein-journals.org These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. beilstein-journals.org In the context of α-aminophosphonate synthesis, including those with piperidine rings, the Kabachnik-Fields and Pudovik reactions are foundational MCRs.
The Kabachnik-Fields (KF) reaction involves the condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound (like a dialkyl or diaryl phosphite) to yield an α-aminophosphonate. surfacesciencewestern.com When a cyclic imine or its precursor is used, this method provides a direct route to heterocyclic phosphonates. For instance, a piperidine-containing ketone or aldehyde could react with an amine and diphenyl phosphite to construct a complex phosphonate framework.
A related approach, the Pudovik reaction, involves the nucleophilic addition of a hydrophosphoryl compound to a pre-formed imine. This two-component reaction is often considered alongside MCRs and is highly effective for synthesizing α-aminophosphonates.
Recent advancements have expanded the scope of MCRs to create sophisticated polymer backbones. For example, a multicomponent step-growth polymerization has been developed using a primary phosphine, a diimine, and a chalcogen to produce poly(α-aminophosphine chalcogenide)s. surfacesciencewestern.com This demonstrates the power of MCRs to build complex, macromolecular structures containing the α-aminophosphine linkage, which is central to the structure of piperidin-2-ylphosphonates. surfacesciencewestern.com
| Reaction Type | Reactants | Product | Key Features |
| Kabachnik-Fields | Carbonyl, Amine, H-Phosphonate | α-Aminophosphonate | One-pot, high atom economy |
| Pudovik | Imine, H-Phosphonate | α-Aminophosphonate | Addition to a pre-formed imine |
| Polymerization MCR | Primary Phosphine, Diimine, Chalcogen | Poly(α-aminophosphine chalcogenide) | Forms polymers with P in the main chain surfacesciencewestern.com |
Derivatization and Functionalization Strategies of Piperidin-2-ylphosphonate Scaffolds
Once the core diphenyl piperidin-2-ylphosphonate structure is synthesized, it can be further modified at several key positions to tune its properties. The primary sites for derivatization are the piperidine nitrogen atom and the phosphonate ester moiety.
The secondary amine within the piperidine ring of this compound is a versatile handle for introducing a wide array of functional groups. Standard organic transformations can be readily applied to this nitrogen atom.
N-Alkylation: The nitrogen can be alkylated using alkyl halides (e.g., alkyl chlorides or bromides) in the presence of a base. A modified Finkelstein halogen-exchange, using reagents like potassium iodide, can facilitate the alkylation with less reactive alkyl chlorides. nih.gov
N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base will yield the corresponding N-acyl derivatives (amides).
Reductive Amination: The nitrogen can participate in reductive amination reactions with aldehydes or ketones to introduce more complex alkyl groups.
These modifications are well-established in heterocyclic chemistry. For example, a similar N-alkylation strategy was successfully used in the synthesis of novel benzofuran-2-carboxamide (B1298429) ligands, where a piperidine-containing side chain was attached via N-alkylation using 1-(3-chloropropyl)piperidine. nih.gov
The diphenyl phosphonate ester can be converted into other functional groups, most commonly the corresponding phosphonic acid. This transformation is crucial as phosphonic acids are often the biologically active form of the molecule, acting as mimics of carboxylic acids or phosphates. beilstein-journals.orgresearchgate.net
The hydrolysis of phosphonate esters can be challenging but is typically achieved under strong acidic or basic conditions. researchgate.net
Acidic Hydrolysis: Refluxing the ester in a strong aqueous acid, such as 6 M hydrochloric acid, can cleave the phenyl-oxygen bonds to yield the phosphonic acid. acs.org The hydrolysis of dialkyl arylphosphonates under HCl catalysis has been shown to occur in two consecutive steps. researchgate.net
Silyl-mediated Dealkylation/Dearylation: A milder and often more efficient method involves the use of silyl (B83357) halides, such as trimethylbromosilane (TMSBr). This reagent cleaves the ester to form a bis(trimethylsilyl) phosphonate intermediate, which is then readily hydrolyzed to the phosphonic acid upon treatment with an alcohol like methanol (B129727) (methanolysis). acs.org This two-step procedure is effective for deprotecting esters that might be sensitive to harsh acidic conditions. acs.org
Enzymatic hydrolysis is also a possibility. While not specific to this compound, studies have shown that enzymes like 5'-nucleotide phosphodiesterase can catalyze the hydrolysis of phosphonate esters, offering a highly selective alternative to chemical methods. nih.gov
When this compound is prepared in an enantiomerically pure or enriched form, the existing stereocenter at the C2 position of the piperidine ring can influence the stereochemical outcome of subsequent reactions. This principle, known as substrate-controlled diastereoselection, is a cornerstone of asymmetric synthesis.
For example, if a new substituent is introduced elsewhere on the piperidine ring, the chiral C2-phosphonate group can direct the incoming reagent to one face of the molecule over the other, leading to a diastereomeric excess of one product. The degree of stereocontrol depends on the nature of the reaction, the reagents used, and the conformational rigidity of the piperidine ring. While specific, documented examples of subsequent derivatizations on an enantiopure this compound scaffold are not prevalent in the reviewed literature, the underlying principle is well-established. Achieving high stereochemical control in such derivatizations is a key goal for the synthesis of complex, stereochemically defined molecules.
Novel Synthetic Approaches to Organophosphorus Compounds (e.g., Utilizing White Phosphorus)
The industrial synthesis of most organophosphorus compounds relies on phosphorus trichloride (B1173362) (PCl₃), which is produced from elemental white phosphorus (P₄) in a hazardous chlorination process. nih.gov Recent research has focused on developing safer and more sustainable methods that utilize P₄ directly, bypassing the need for PCl₃. nih.govresearchgate.net
One groundbreaking approach is a tandem electrothermal process . nih.govnih.gov This method involves the electrochemical oxidation of white phosphorus in the presence of a recyclable, electron-deficient transfer reagent. nih.gov This generates a versatile intermediate that is more resistant to overoxidation than P₄ itself and can act as a phosphorus transfer agent, analogous to PCl₃. Subsequent thermochemical steps yield the desired trivalent organophosphorus compounds, regenerating the transfer reagent in a closed-loop system. nih.gov
Another innovative strategy employs photocatalysis . Researchers have developed a transition-metal-catalyzed process using blue light to directly form P-C bonds from P₄, affording valuable triarylphosphines in a single step. researchgate.net
Furthermore, "one-pot" syntheses of primary phosphines (RPH₂) directly from white phosphorus have been reported. rsc.org These methods use organotin compounds to mediate the reaction between P₄ and organohalides, providing a direct route to essential phosphorus-containing building blocks and featuring efficient recycling of the tin reagents. rsc.org These novel approaches represent a significant step towards greener and more efficient manufacturing of organophosphorus compounds. nih.gov
| Novel Method | Key Reagents/Conditions | Product Type | Advantage |
| Tandem Electrothermal | White Phosphorus (P₄), Recyclable Transfer Reagent, Electricity | Trivalent Organophosphorus Compounds | Avoids hazardous PCl₃, sustainable closed-loop process nih.govnih.gov |
| Photocatalysis | White Phosphorus (P₄), Blue Light, Transition Metal Catalyst | Triarylphosphines, Phosphonium Salts | Direct P-C bond formation in a single step researchgate.net |
| "One-Pot" Organotin | White Phosphorus (P₄), Organotin Compounds, Organohalides | Primary Phosphines | Bypasses PCl₃, efficient reagent recycling rsc.org |
Reaction Mechanisms and Reactivity Studies of Diphenyl Piperidin 2 Ylphosphonate
Detailed Mechanistic Investigations of C-P Bond Formation Pathways
The formation of the crucial carbon-phosphorus (C-P) bond in α-aminophosphonates, such as diphenyl piperidin-2-ylphosphonate, is primarily achieved through the Kabachnik-Fields reaction. tandfonline.comcore.ac.uk This versatile three-component condensation involves an amine, a carbonyl compound, and a hydrophosphoryl compound like diphenyl phosphite (B83602). tandfonline.comnih.gov Mechanistic studies have revealed two primary pathways for this reaction, the course of which is often dictated by the specific reactants and conditions employed. core.ac.uk
The most commonly accepted route proceeds via an "imine pathway." In this mechanism, the amine and the carbonyl compound first condense to form an imine (or Schiff base) intermediate. Subsequently, the hydrophosphoryl compound undergoes a nucleophilic addition to the imine's C=N double bond, a process also known as the aza-Pudovik reaction, to yield the final α-aminophosphonate product. core.ac.uknih.gov The use of catalysts, such as Lewis acids, can activate the imine toward nucleophilic attack. nih.gov
Alternatively, the reaction can follow an "α-hydroxyphosphonate pathway." Here, the carbonyl compound first reacts with the hydrophosphoryl species to form an α-hydroxyphosphonate intermediate. This intermediate then undergoes a nucleophilic substitution reaction, where the hydroxyl group is displaced by the amine to form the C-N bond and complete the α-aminophosphonate structure. core.ac.uk Kinetic studies have suggested that the prevailing mechanism depends on the nature of the reactants. core.ac.uk For instance, the synthesis of α-aminophosphonates is often achieved via the Kabachnik-Fields reaction, which can be promoted by various catalysts or even under catalyst-free conditions. tandfonline.comrsc.org
Table 1: Mechanistic Pathways in C-P Bond Formation
| Pathway | Step 1 | Step 2 | Key Intermediate |
|---|---|---|---|
| Imine Pathway | Amine + Carbonyl → Imine | Imine + Phosphite → α-Aminophosphonate | Imine (Schiff Base) |
| α-Hydroxyphosphonate Pathway | Carbonyl + Phosphite → α-Hydroxyphosphonate | α-Hydroxyphosphonate + Amine → α-Aminophosphonate | α-Hydroxyphosphonate |
Nucleophilic and Electrophilic Reactivity Profiles of the Phosphonate (B1237965) and Piperidine (B6355638) Moieties
The reactivity of this compound is dictated by the distinct electronic properties of its constituent phosphonate and piperidine moieties.
The phosphonate group exhibits dual reactivity. The phosphorus atom is electrophilic due to the electron-withdrawing nature of the two phenoxy groups and the phosphoryl oxygen. This makes it susceptible to attack by nucleophiles. Conversely, the oxygen of the P=O bond is nucleophilic and can participate in hydrogen bonding or coordinate to Lewis acids. The P-C bond in phosphonates is exceptionally stable and resistant to hydrolysis, which differentiates these compounds from phosphate (B84403) esters. wikipedia.org
The piperidine moiety is characterized by the nucleophilic nitrogen atom, which possesses a lone pair of electrons. This nitrogen can act as a base or a nucleophile in various reactions. The reactivity of the nitrogen is influenced by the steric and electronic environment of the piperidine ring. The C-H bonds on the piperidine ring are generally unreactive but can be activated under specific catalytic conditions.
Radical Reaction Pathways Involving Phosphonate Esters
While two-electron (ionic) pathways are common for phosphonate synthesis, radical reactions offer alternative routes for C-P bond formation and functionalization. princeton.edu Phosphorus-centered radicals can be generated from H-phosphonates or trialkyl phosphites and can participate in various transformations. princeton.edufrontiersin.org
One significant pathway involves the addition of a phosphorus-centered radical to an unsaturated system, such as an alkene or alkyne. Another key reaction involves phosphoranyl radicals, which are intermediates in some radical processes. princeton.edu These intermediates can decompose through different scission pathways. Mechanistic studies have shown that phosphoranyl radicals may undergo α-scission, which regenerates the starting phosphite and an alkyl radical, or β-scission. princeton.edu
The reaction of organophosphorus compounds with other radical species, like hydroxyl and carbonate radicals, has also been investigated. For instance, the second-order rate constants for the reaction of hydroxyl radicals with certain organophosphorus pesticides are in the range of 10⁹ M⁻¹s⁻¹, indicating a high reactivity. nih.gov Carbonate radicals also react rapidly with electron-rich organic compounds, with rate constants varying widely from 10³ to 10⁹ M⁻¹s⁻¹. nih.gov Such studies provide insight into the potential for radical-mediated transformations and degradation of phosphonate-containing molecules.
Conformational Dynamics and Nitrogen Inversion Barriers of the Piperidine Ring System
The piperidine ring in this compound is not static but exists in a dynamic equilibrium of different conformations, primarily the chair form. wikipedia.orgias.ac.in Like cyclohexane, the chair conformation is the most stable, minimizing torsional and steric strain. Substituents on the ring can occupy either axial or equatorial positions. Generally, the equatorial position is favored for bulky substituents to avoid 1,3-diaxial interactions.
The piperidine ring undergoes two primary dynamic processes: ring inversion and nitrogen inversion.
Ring Inversion: This is a process where one chair conformation flips into another, causing axial and equatorial substituents to interchange their positions.
Nitrogen Inversion: The nitrogen atom rapidly inverts its pyramidal geometry, which also interconverts substituents on the nitrogen between axial-like and equatorial-like positions. acs.orgchempedia.info The free energy activation barrier for nitrogen inversion in the parent piperidine is approximately 6.1 kcal/mol, which is significantly lower than the barrier for ring inversion (around 10.4 kcal/mol). wikipedia.org This indicates that nitrogen inversion is a much faster process than ring inversion.
The presence of the diphenylphosphonate group at the C-2 position influences the conformational equilibrium. The energetic preference for the substituent to be in the equatorial position will depend on its steric bulk and potential intramolecular interactions. Computational and NMR studies are often used to determine the precise conformational preferences and energy barriers in substituted piperidines. researchgate.netnih.gov
Table 2: Comparative Energy Barriers in Piperidine
| Process | Estimated Activation Energy (kcal/mol) | Consequence |
|---|---|---|
| Nitrogen Inversion | 6.1 wikipedia.org | Rapid interconversion of N-substituent orientations |
| Ring Inversion | 10.4 wikipedia.org | Slower interconversion between chair conformations |
Phosphorylation of Carbon-Hydrogen Bonds in Indazole and Related Model Systems
Direct C-H phosphorylation represents an efficient strategy for forming C-P bonds, avoiding the need for pre-functionalized substrates. Research has demonstrated the feasibility of phosphorylating C(sp²)-H bonds in heterocyclic systems like 2H-indazoles using dialkyl or diphenyl phosphites.
A notable method employs manganese(III) acetate (Mn(OAc)₃·2H₂O) as a mediator to achieve direct C-H phosphorylation of 2H-indazoles. nih.gov In a typical reaction, 2H-indazole is treated with a phosphite in the presence of the Mn(III) salt at elevated temperatures, leading to the regioselective formation of the C-P bond at the C3 position of the indazole ring. nih.gov
Experimental evidence, including radical trapping experiments, suggests that this transformation proceeds through a radical-mediated mechanism. nih.gov The proposed pathway involves the generation of a phosphorus-centered radical from the phosphite, initiated by the Mn(III) species. This radical then adds to the indazole ring, followed by an oxidation and deprotonation sequence to yield the final phosphorylated product. nih.gov This method showcases high functional group tolerance and provides a direct route to valuable phosphorylated heterocycles. nih.gov
Rearrangement Reactions and Their Implications for Structural Diversity
Rearrangement reactions involving phosphonate esters provide powerful tools for creating structural diversity from common precursors. One of the most significant rearrangements in organophosphorus chemistry is the Michaelis-Arbuzov reaction, which converts a trialkyl phosphite into a dialkyl phosphonate. wikipedia.org This reaction is a cornerstone for synthesizing many phosphonate compounds. researchgate.net
In the context of α-substituted phosphonates, other rearrangements can occur. For example, the phosphate-phosphonate rearrangement involves the migration of a group from an oxygen atom of a phosphate ester to the phosphorus atom, transforming it into a phosphonate. While not directly involving this compound itself, such rearrangements are fundamental in the broader chemistry of organophosphorus compounds and highlight the potential for skeletal reorganization to access novel structures. Isotopic labeling studies on related systems have provided mechanistic insights, sometimes revealing the involvement of carbocation intermediates that can lead to rearranged products. uiowa.edu These types of reactions significantly expand the synthetic utility of phosphonates, allowing for the generation of diverse molecular architectures that might be difficult to access through direct C-P bond formation methods.
Advanced Spectroscopic and Structural Characterization of Diphenyl Piperidin 2 Ylphosphonate
High-Resolution Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of Diphenyl piperidin-2-ylphosphonate in solution. By analyzing the spectra of various nuclei, including ¹H, ¹³C, and ³¹P, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.
¹H, ¹³C, and ³¹P NMR for Connectivity and Local Environment Determination
One-dimensional NMR spectroscopy provides foundational information about the structure of the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the piperidine (B6355638) ring protons and the aromatic protons of the two phenyl groups. The protons on the piperidine ring would appear as complex multiplets due to spin-spin coupling. The proton at the C2 position, being adjacent to both the nitrogen atom and the phosphonate (B1237965) group, would likely resonate at a characteristic downfield shift.
¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. The carbon of the piperidine ring bonded to the phosphorus atom (C2) would be identifiable by its chemical shift and its coupling to the phosphorus nucleus (¹J-CP). The aromatic carbons would appear in the typical downfield region.
³¹P NMR: The phosphorus-31 NMR spectrum is particularly informative for this compound, expected to show a single resonance, confirming the presence of one phosphorus environment. nih.gov The chemical shift of this signal is characteristic of the phosphonate group and its electronic environment. magritek.com
Table 1: Representative ¹H, ¹³C, and ³¹P NMR Data for this compound (Note: Data is illustrative and based on typical values for similar structural motifs.)
| Atom Position | Representative ¹H Chemical Shift (δ, ppm) | Representative ¹³C Chemical Shift (δ, ppm) | Representative Coupling Constants (J, Hz) |
|---|---|---|---|
| Piperidine CH (C2) | 3.5 - 4.0 (m) | 55 - 60 | ¹J-CP ≈ 140-160 |
| Piperidine CH₂ (C3-C5) | 1.5 - 2.0 (m) | 20 - 30 | |
| Piperidine CH₂ (C6) | 2.8 - 3.2 (m) | 45 - 50 | |
| Phenyl CH (ortho, meta, para) | 7.2 - 7.6 (m) | 128 - 135 | |
| Phenyl C (ipso) | - | 150 - 152 | ²J-P-O-C ≈ 5-10 |
m = multiplet
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the complete molecular structure. slideshare.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. sdsu.edu For this compound, COSY would be used to trace the connectivity of protons within the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.edu This is essential for assigning the carbon signals of the piperidine and phenyl rings based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to four bonds. princeton.edu It is particularly powerful for identifying quaternary carbons and linking different fragments of the molecule. Key HMBC correlations would include those from the piperidine protons to the ipso-carbon of the phenyl rings (through the P-O-C linkage) and from the C2 proton to the phenyl carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry. researchgate.net For instance, NOESY can help determine the relative orientation of the substituents on the piperidine ring, such as whether the phosphonate group is in an axial or equatorial position.
| NOESY | Through-space correlations between protons on the piperidine ring (e.g., axial-axial, axial-equatorial). | Provides insights into the 3D conformation and stereochemistry of the piperidine ring. |
Dynamic NMR for Probing Conformational Exchange Processes
The piperidine ring is not static and can undergo conformational changes, most notably a chair-to-chair ring inversion. Dynamic NMR studies, involving recording spectra at variable temperatures, can probe the kinetics of such processes. At low temperatures, the exchange may be slow on the NMR timescale, resulting in separate signals for axial and equatorial protons. As the temperature increases, these signals broaden and eventually coalesce into a single time-averaged signal. Analysis of the coalescence temperature and lineshape allows for the calculation of the activation energy (ΔG‡) for the ring inversion process, providing valuable data on the conformational flexibility of the molecule.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of functional groups. globalresearchonline.net These two techniques are complementary; FT-IR is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that change the polarizability of the molecule. slideshare.net
For this compound, key vibrational bands would confirm the presence of its constituent functional groups. The strong P=O stretching vibration is a particularly characteristic feature in the IR spectrum of phosphonates. The P-O-C and C-N stretching vibrations, as well as the aromatic C=C and C-H stretching modes of the phenyl rings and the aliphatic C-H modes of the piperidine ring, would also be identifiable. scholaris.canih.gov
Table 3: Representative Vibrational Frequencies for this compound (Note: Data is illustrative and based on typical values for similar compounds.)
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) (FT-IR) | Expected Frequency (cm⁻¹) (FT-Raman) |
|---|---|---|---|
| N-H (piperidine) | Stretching | 3300 - 3500 (weak to medium) | 3300 - 3500 (weak) |
| C-H (aromatic) | Stretching | 3000 - 3100 (medium) | 3000 - 3100 (strong) |
| C-H (aliphatic) | Stretching | 2850 - 3000 (strong) | 2850 - 3000 (strong) |
| C=C (aromatic) | Stretching | 1450 - 1600 (medium) | 1450 - 1600 (strong) |
| P=O (phosphonate) | Stretching | 1250 - 1280 (very strong) | 1250 - 1280 (weak) |
| P-O-C (aryl) | Asymmetric Stretch | 1180 - 1240 (strong) | 1180 - 1240 (medium) |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high precision. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula, which is invaluable for confirming the identity of a newly synthesized compound. For this compound (C₁₇H₂₀NO₃P), the experimentally determined exact mass should match the calculated theoretical mass.
Furthermore, analysis of the fragmentation pattern in the mass spectrum (MS/MS) can provide structural information. Under ionization, the molecule breaks apart in a predictable manner, and the masses of the resulting fragments can be used to deduce the connectivity of the original structure.
Table 4: Predicted HRMS Data and Plausible Fragmentation for this compound
| Species | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Plausible Fragment Lost |
|---|---|---|---|
| Molecular Ion | C₁₇H₂₁NO₃P⁺ | 334.1259 | - |
| Fragment 1 | C₁₁H₁₃NO₃P⁺ | 258.0633 | C₆H₅ (Phenyl radical) |
| Fragment 2 | C₁₂H₁₁O₂P⁺ | 219.0524 | C₅H₁₀N (Piperidine radical) |
X-ray Crystallography for Absolute Configuration and Detailed Conformational Analysis
While NMR provides information about the structure in solution, single-crystal X-ray crystallography offers the most definitive and precise picture of the molecule's three-dimensional structure in the solid state. nih.gov This technique can determine the exact spatial arrangement of atoms, providing precise bond lengths, bond angles, and torsional angles. nih.gov
For this compound, which is chiral due to the stereocenter at the C2 position of the piperidine ring, X-ray crystallography is the gold standard for determining the absolute configuration (R or S). It would also reveal the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) in the crystal lattice and the orientation of the bulky diphenyl phosphonate group relative to the ring. asianpubs.org
Table 5: Hypothetical Crystal Data for this compound (Note: This data is for illustrative purposes and based on similar heterocyclic compounds.)
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 12.1 |
| c (Å) | 14.3 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1800.5 |
Electron Diffraction for Crystal Structure Determination in Microcrystalline Samples
The precise determination of the three-dimensional atomic arrangement in a crystalline solid is paramount for understanding its physicochemical properties. While single-crystal X-ray diffraction is the gold standard, many organic compounds, including derivatives of piperidine, often yield only microcrystalline powders, which are not amenable to this technique. oup.com In such cases, three-dimensional electron diffraction (3D ED) has emerged as a powerful alternative for ab initio structure determination from sub-micrometer-sized crystals. mt.comnih.gov
The strong interaction of electrons with matter allows for the collection of diffraction data from nanocrystals, a significant advantage over X-ray diffraction. mdpi.com For a microcrystalline sample of this compound, 3D ED can be employed to determine its unit cell parameters, space group, and ultimately, the complete crystal structure. The technique involves collecting a series of electron diffraction patterns from a single nanocrystal as it is tilted at various angles. icdd.com These patterns are then computationally combined to reconstruct the 3D reciprocal lattice of the crystal.
Modern electron diffractometers, some specifically designed for 3D ED, enable the rapid collection of high-quality data, even from beam-sensitive organic materials. nih.govrsc.org The development of continuous rotation electron diffraction methods has been particularly instrumental for analyzing radiation-sensitive compounds. diva-portal.org The resulting data allows for the determination of bond lengths, bond angles, and torsional angles within the this compound molecule, as well as its packing arrangement in the crystal lattice. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which may influence the compound's stability and bulk properties.
The application of 3D ED can also resolve ambiguities that may arise from other techniques like powder X-ray diffraction, especially in cases of polymorphism, where a compound can exist in multiple crystalline forms. oup.comnih.gov Each polymorph can have distinct physical properties, making their unambiguous identification critical, particularly in the pharmaceutical industry. cam.ac.uk
A hypothetical crystallographic data table for this compound, as would be determined by 3D electron diffraction, is presented below.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₇H₂₀NO₃P |
| Formula Weight | 317.32 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.15 |
| b (Å) | 8.85 |
| c (Å) | 18.20 |
| β (°) | 98.5 |
| Volume (ų) | 1618.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.302 |
| Data Completeness (%) | 98.5 (from multiple crystals) |
| Resolution (Å) | 0.95 |
This table is illustrative and represents typical data obtained from a 3D electron diffraction experiment for an organic molecule of similar size.
In Situ Spectroscopic Characterization during Reaction Monitoring and Kinetic Studies
Understanding the kinetics and mechanism of the formation of this compound is essential for optimizing its synthesis. In situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable tools for real-time monitoring of chemical reactions. nih.govwiley.com These methods allow for the tracking of reactant consumption, intermediate formation, and product generation without the need for sample extraction, thus providing a true representation of the reaction dynamics. nih.gov
The synthesis of α-aminophosphonates like this compound can proceed through various routes, often involving the reaction of a cyclic imine (the precursor to the piperidine ring) with diphenyl phosphite (B83602). In situ FTIR spectroscopy can monitor such a reaction by tracking the characteristic vibrational frequencies of key functional groups. For instance, the disappearance of the C=N stretch of the imine and the P-H stretch of diphenyl phosphite, coupled with the appearance of the P=O stretch and N-H bend of the product, provides a direct measure of the reaction's progress. nih.govyoutube.com By recording spectra at regular intervals, a concentration profile for each species can be generated over time, from which kinetic parameters like the reaction rate constant can be determined. nih.gov
Similarly, in situ NMR spectroscopy, particularly ³¹P NMR, is highly effective for studying reactions involving phosphorus-containing compounds. researchgate.netnih.gov The chemical shift in ³¹P NMR is highly sensitive to the chemical environment of the phosphorus nucleus. During the synthesis of this compound, one could observe the signal corresponding to the diphenyl phosphite starting material diminish while a new signal, characteristic of the phosphonate product, emerges and grows in intensity. This allows for a quantitative assessment of the reaction's conversion and the detection of any phosphorus-containing intermediates or byproducts that may form. researchgate.net
The data obtained from these in situ studies are crucial for building accurate kinetic models. A representative data table for a kinetic study on the formation of this compound using in situ spectroscopy is shown below.
| Time (min) | [Imine Precursor] (M) | [Diphenyl Phosphite] (M) | [Product] (M) |
| 0 | 0.100 | 0.100 | 0.000 |
| 10 | 0.075 | 0.075 | 0.025 |
| 20 | 0.056 | 0.056 | 0.044 |
| 30 | 0.042 | 0.042 | 0.058 |
| 60 | 0.018 | 0.018 | 0.082 |
| 90 | 0.007 | 0.007 | 0.093 |
| 120 | 0.003 | 0.003 | 0.097 |
This table is a representative example of data that could be generated from in situ spectroscopic monitoring to determine reaction kinetics.
By integrating these advanced analytical techniques, a comprehensive understanding of the structural and reactive nature of this compound can be achieved, paving the way for its further investigation and potential utilization.
Theoretical and Computational Chemistry Studies on Diphenyl Piperidin 2 Ylphosphonate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of diphenyl piperidin-2-ylphosphonate. These calculations provide a detailed picture of the electron distribution within the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the electrostatic potential on the molecule's surface, with red areas indicating regions of high electron density (negative potential) and blue areas representing regions of low electron density (positive potential). For this compound, the MEP would likely show a negative potential around the phosphoryl oxygen and the nitrogen atom of the piperidine (B6355638) ring, suggesting these are sites prone to electrophilic attack.
Table 1: Calculated Electronic Properties of a Piperidin-2-ylphosphonate Derivative
| Parameter | Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.7 eV |
| Dipole Moment | 3.5 D |
Note: The values in this table are illustrative and based on typical results for similar phosphonate (B1237965) compounds. Actual values for this compound would require specific calculations.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound. By mapping out the potential energy surface of a reaction, researchers can identify the most likely reaction pathways and characterize the transition states.
This involves calculating the energies of reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state provides critical information about the bond-breaking and bond-forming processes.
For instance, in the synthesis of this compound, computational models can be used to study the mechanism of the key bond-forming reactions, such as the Pudovik or Kabachnik-Fields reactions. These models can help optimize reaction conditions by identifying the factors that lower the activation energy, leading to higher yields and selectivity.
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
The biological activity and physical properties of this compound are heavily influenced by its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of the molecule and understand their relative energies.
Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the primary computational techniques used for this purpose. MM methods use a simplified, classical mechanics-based model to calculate the potential energy of different conformations, allowing for a rapid exploration of the conformational space.
MD simulations provide a more dynamic picture by simulating the movement of atoms over time. This allows for the study of conformational changes and the influence of the environment, such as a solvent, on the molecule's flexibility. For this compound, these simulations can reveal the preferred orientations of the phenyl groups and the puckering of the piperidine ring.
Prediction of Spectroscopic Parameters for Experimental Validation
Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to validate the calculated structures and electronic properties. This synergy between theory and experiment is crucial for a comprehensive understanding of the molecule.
For example, DFT calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts of the hydrogen, carbon, and phosphorus atoms in this compound. These predicted spectra can aid in the interpretation of experimental NMR data and the assignment of signals to specific atoms.
Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. By comparing the calculated and experimental IR spectra, researchers can confirm the presence of specific functional groups and gain insights into the molecule's vibrational modes.
Table 2: Predicted vs. Experimental Spectroscopic Data for a Piperidin-2-ylphosphonate Analog
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| ³¹P | 25.4 | 24.8 |
| ¹³C (C=O) | 172.1 | 171.5 |
| ¹H (N-H) | 8.2 | 8.0 |
Note: This table presents hypothetical data to illustrate the correlation between predicted and experimental values.
Structure-Property Relationships through Computational Descriptors and Ligand Design Platforms
Understanding the relationship between the structure of this compound and its properties is key to designing new derivatives with enhanced activities. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies use computational descriptors to build mathematical models that correlate a molecule's structure with its biological activity or physical properties.
These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). By analyzing a series of related compounds, these models can identify the structural features that are most important for a desired property.
Ligand design platforms integrate these computational tools to facilitate the design of new molecules. These platforms allow researchers to virtually screen libraries of compounds, predict their properties, and visualize their interactions with a biological target.
Rational Design of Derivatives based on Computational Insights for Targeted Applications
The knowledge gained from the computational studies described above enables the rational design of new this compound derivatives with tailored properties for specific applications.
For example, if the goal is to develop a more potent enzyme inhibitor, computational docking simulations can be used to predict how different derivatives will bind to the enzyme's active site. The insights from these simulations can guide the synthesis of new compounds with improved binding affinities.
Similarly, if the aim is to improve the pharmacokinetic properties of the molecule, such as its solubility or membrane permeability, QSPR models can be used to predict these properties for a range of virtual derivatives. This allows for the selection of the most promising candidates for synthesis and experimental testing, thereby saving time and resources.
Applications of Diphenyl Piperidin 2 Ylphosphonate in Advanced Chemical Disciplines
Role as Ligands in Transition Metal Catalysis
The development of novel ligands is a cornerstone of modern transition metal catalysis, enabling enhanced reactivity, selectivity, and efficiency in a vast array of chemical transformations. Phosphorus-containing compounds, particularly phosphines and phosphonates, are among the most successful classes of ligands due to their strong σ-donating and tunable π-accepting properties, which allow for fine-tuning of the electronic and steric environment of the metal center.
Diphenyl piperidin-2-ylphosphonate, possessing both a phosphorus donor atom and a chiral backbone, is well-positioned to serve as a valuable ligand in this context. The lone pair of electrons on the phosphorus atom can coordinate to a transition metal, while the phenyl groups and the piperidine (B6355638) ring create a specific steric environment around the metal. This steric hindrance can be crucial in controlling the regioselectivity and stereoselectivity of catalytic reactions. The nitrogen atom of the piperidine ring could also potentially act as a secondary coordination site, rendering the compound a bidentate P,N-ligand, which often leads to more stable and selective catalysts.
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical, agrochemical, and fine chemical industries. The synthesis of a single enantiomer of a chiral drug is often critical, as different enantiomers can have vastly different physiological effects. Chiral ligands are the key to enantioselectivity in metal-catalyzed reactions, as they create a chiral environment around the metal center that differentiates between the two enantiomeric transition states of the reaction.
The inherent chirality of this compound, originating from the stereocenter at the C-2 position of the piperidine ring, makes it an attractive candidate for a chiral ligand in asymmetric catalysis. By using an enantiomerically pure form of the ligand, it is possible to induce high levels of enantioselectivity in a variety of transition metal-catalyzed reactions. The proximity of the chiral center to the coordinating phosphorus atom can effectively translate the chiral information to the catalytic site.
For instance, ligands with a similar P-chiral or backbone-chiral structure have been successfully employed in asymmetric hydrogenations, hydroformylations, and cross-coupling reactions. It is conceivable that palladium or rhodium complexes of this compound could be effective catalysts for such transformations, leading to the synthesis of enantioenriched products. The modular nature of the ligand would also allow for the synthesis of a library of related ligands with different substituents on the piperidine ring or the phenyl groups, enabling the optimization of the catalyst for a specific reaction.
Table 1: Potential Asymmetric Reactions Catalyzed by Transition Metal Complexes of Chiral Phosphonate (B1237965) Ligands
| Reaction Type | Metal | Potential Product Class |
| Asymmetric Hydrogenation | Rh, Ru, Ir | Chiral Alcohols, Amines, Carboxylic Acids |
| Asymmetric Hydroformylation | Rh | Chiral Aldehydes |
| Asymmetric Allylic Alkylation | Pd | Chiral Allylic Compounds |
| Asymmetric Cross-Coupling | Pd, Ni | Chiral Biaryls, Alkylated Arenes |
Development of Novel Catalytic Systems and Methodologies
The quest for new catalytic systems with improved performance and broader applicability is a continuous endeavor in chemical research. The unique combination of a phosphonate group and a piperidine scaffold in this compound offers opportunities for the development of novel catalytic methodologies.
For example, the piperidine nitrogen could be functionalized to immobilize the ligand on a solid support, facilitating catalyst recovery and recycling—a key aspect of green chemistry. Furthermore, the phosphonate group itself can be a handle for post-synthetic modification, allowing for the creation of a diverse range of ligands from a common precursor.
The development of catalytic systems based on this compound could also lead to new synthetic routes for valuable molecules. For instance, its use in C-H activation/functionalization reactions could provide a more direct and atom-economical way to synthesize complex organic molecules. The specific steric and electronic properties of this ligand might enable regioselectivities that are complementary to existing catalytic systems.
Application in Organic Synthesis as Reagents or Building Blocks
Beyond its potential as a ligand, this compound can also serve as a versatile reagent or building block in its own right, providing access to a range of valuable organic structures.
Phosphonates are well-known precursors for phosphonate carbanions, which are key intermediates in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes. Treatment of this compound with a strong base would generate a carbanion at the C-2 position, which could then react with aldehydes or ketones to form vinylpiperidines. This would be a powerful tool for the construction of complex molecules containing this structural motif.
The reactivity of the phosphonate carbanion can be modulated by the choice of base and reaction conditions, allowing for control over the E/Z selectivity of the resulting alkene. This methodology could be applied to the synthesis of natural products and other biologically active molecules that contain a substituted piperidine ring.
Furthermore, the nitrogen atom of the piperidine ring can participate in various carbon-heteroatom bond-forming reactions. For example, it can undergo N-alkylation, N-arylation, or acylation to introduce a wide range of substituents. This dual reactivity makes this compound a valuable bifunctional building block for the synthesis of diverse molecular architectures.
Table 2: Potential Synthetic Transformations Utilizing this compound
| Reaction Type | Reagent | Functional Group Transformed | Product Type |
| Horner-Wadsworth-Emmons | Aldehyde/Ketone, Base | C-P bond | Vinylpiperidine |
| N-Alkylation | Alkyl Halide, Base | N-H bond | N-Alkyl-piperidin-2-ylphosphonate |
| N-Arylation | Aryl Halide, Catalyst | N-H bond | N-Aryl-piperidin-2-ylphosphonate |
| N-Acylation | Acyl Chloride, Base | N-H bond | N-Acyl-piperidin-2-ylphosphonate |
Precursors for Advanced Organic Synthesis Intermediates
The piperidine and phosphonate moieties of this compound can be further transformed into other functional groups, making it a valuable precursor for more complex synthetic intermediates. For example, the phosphonate group can be hydrolyzed to the corresponding phosphonic acid, which has applications in medicinal chemistry and materials science.
The piperidine ring can undergo various transformations, such as ring-opening reactions or functionalization at other positions, to generate a variety of heterocyclic structures. The combination of these transformations allows for the synthesis of a wide range of advanced intermediates from a single, readily accessible starting material. This versatility makes this compound a valuable tool for synthetic chemists engaged in the construction of complex molecular targets.
Biomimetic and Enzyme Inhibition Studies (Focus on Chemical Mechanisms and Structural Analogs)
The structural features of this compound make it a compelling candidate for studies in chemical biology, particularly in the areas of biomimicry and enzyme inhibition. The phosphonate group is a well-established mimic of phosphate (B84403) esters, which are ubiquitous in biological systems. researchgate.netnih.gov The piperidine ring is also a common scaffold in a vast number of natural products and pharmaceuticals. nih.gov
Diaryl phosphonates, in particular, have been extensively studied as mechanism-based inhibitors of serine proteases. nih.gov These enzymes play crucial roles in a variety of physiological and pathological processes, making them important therapeutic targets. The mechanism of inhibition involves the phosphonate group acting as a stable analog of the tetrahedral transition state formed during peptide bond hydrolysis. researchgate.net The phosphorus atom of the phosphonate is attacked by the active site serine residue of the protease, leading to the formation of a stable, covalent phosphonyl-enzyme adduct, thereby inactivating the enzyme. researchgate.netrcsb.org The two phenyl groups act as leaving groups in this process.
Given this precedent, this compound is a prime candidate for development as a serine protease inhibitor. The piperidine ring could serve as a recognition element, directing the molecule to the active site of a specific protease. By modifying the substituents on the piperidine ring, it may be possible to achieve high levels of selectivity for a particular enzyme target.
In the context of biomimetic studies, the piperidine moiety is a key structural feature of many alkaloids. nih.govacs.org The synthesis and study of piperidine-containing compounds like this compound can provide insights into the biosynthesis and biological activity of these natural products. Furthermore, the catalytic properties of metal complexes of this ligand could be explored in the context of biomimetic catalysis, aiming to replicate the function of metalloenzymes in a synthetic system.
Phosphonate Moiety as a Transition State Analog in Biochemical Reactions
Phosphonates are widely recognized as effective transition-state analogue inhibitors for a variety of enzymes, particularly peptidases. The tetrahedral geometry of the phosphonate group mimics the transition state of peptide bond hydrolysis, allowing these compounds to bind tightly to the active site of enzymes without being cleaved. This principle is fundamental to the design of potent and specific enzyme inhibitors. While direct studies on this compound as a transition state analog are not extensively documented in publicly available research, the broader class of dipeptide diphenyl phosphonates has been shown to act as irreversible inhibitors of serine proteases. This inhibitory activity stems from the ability of the phosphonate to act as a stable mimic of the tetrahedral intermediate formed during catalysis.
Investigation of Enzyme-Ligand Interactions through Structural Mimicry
The structural features of this compound make it a valuable tool for probing enzyme-ligand interactions. The piperidine ring can be functionalized to introduce various substituents, allowing for the systematic exploration of an enzyme's active site and the determinants of binding affinity and selectivity. By serving as a structural scaffold, piperidinylphosphonates can be tailored to fit the specific contours and chemical environment of a target enzyme. This approach facilitates the mapping of enzyme active sites and the elucidation of the molecular basis for substrate recognition and catalysis. The stability of the phosphonate ester linkage, compared to a natural peptide bond, allows for the formation of stable enzyme-inhibitor complexes that can be studied using various biophysical techniques, providing detailed insights into the intricacies of molecular recognition in biological systems.
Sorption and Extraction of Metal Ions
The presence of the electron-donating phosphoryl group in this compound imparts upon it the ability to coordinate with metal ions, a property that is harnessed in environmental and analytical applications.
Design of Organophosphorus Extractants for Environmental Remediation Applications
Organophosphorus compounds are a well-established class of extractants for the removal of metal ions from aqueous solutions. While specific studies detailing the use of this compound for environmental remediation are scarce, the general principles of organophosphorus extractants suggest its potential in this area. The phosphoryl group can act as a Lewis base, coordinating to metal cations and facilitating their transfer from an aqueous phase to an organic phase. The piperidine ring can be modified to enhance selectivity for specific metal ions, a key consideration in the design of effective remediation agents. For instance, thiophosphorylated resorcin bioengineer.orgarenes have demonstrated high efficiency and selectivity in the extraction of chromium(III) from aqueous solutions containing other metal ions like lead(II), zinc(II), and cadmium(II). This highlights the potential for tuning the structure of phosphonate-containing molecules to achieve targeted metal ion separation.
Selective Complexation of Heavy Metals
The selective complexation of heavy metals is crucial for both environmental cleanup and the recovery of valuable metals. The design of ligands with high affinity and selectivity for specific metal ions is an active area of research. The combination of the phosphonate group and the piperidine scaffold in this compound offers a platform for developing such selective extractants. The nature of the substituents on both the phenyl and piperidine rings can influence the electronic and steric properties of the molecule, thereby modulating its binding affinity for different metal ions. Research on other organophosphorus extractants has shown that structural modifications can lead to significant improvements in the selective extraction of metals like cobalt from nickel in acidic solutions. This principle of rational design could be applied to this compound to develop highly selective agents for the complexation of specific heavy metals.
Precursors for Polymeric Materials and Flame Retardants
The inherent properties of the phosphonate group also lend themselves to applications in materials science, particularly in the development of polymers with enhanced flame retardancy.
Green Chemistry Applications of Phosphonate Synthesis and Utilization
The principles of green chemistry aim to develop more environmentally benign chemical processes. While specific green chemistry applications for the synthesis and utilization of this compound are not extensively detailed, the broader field of phosphonate chemistry is seeing a shift towards more sustainable practices. bioengineer.org
The synthesis of α-aminophosphonates, a class of compounds to which this compound belongs, has been a focus of green chemistry research. Traditional methods often involve harsh reagents and solvents. Newer, more environmentally friendly approaches are being developed, such as multi-component reactions that proceed in water or under solvent-free conditions, often utilizing biodegradable catalysts. These methods offer advantages such as higher atom economy, reduced waste generation, and milder reaction conditions. The utilization of this compound and other phosphonates in applications like catalysis and environmental remediation can also be viewed through a green chemistry lens, as they can contribute to more efficient and less wasteful processes. The development of recyclable phosphonate-based catalysts and extractants is an ongoing area of research aimed at improving the sustainability of these applications. bioengineer.org
Future Research Directions and Emerging Trends
Development of More Sustainable and Atom-Economical Synthetic Methodologies
The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the reduction of waste and maximization of resource efficiency. Future research into the synthesis of Diphenyl piperidin-2-ylphosphonate will undoubtedly focus on developing methodologies that are both sustainable and atom-economical.
Current synthetic routes to piperidine (B6355638) derivatives and phosphonates often rely on multi-step processes that may involve hazardous reagents and generate significant waste. nih.gov For instance, the synthesis of functionalized phosphonates can involve reactions like the Horner-Wadsworth-Emmons olefination, which, while effective, is not inherently atom-economical. mdpi.com Similarly, the formation of the piperidine ring can involve various cyclization strategies, some of which may have limitations in terms of efficiency and environmental impact. mdpi.comnih.gov
Future efforts will likely concentrate on:
Catalytic C-H Functionalization: Direct functionalization of C-H bonds on pre-existing piperidine rings with phosphonate (B1237965) moieties would represent a highly atom-economical approach, avoiding the need for pre-functionalized starting materials. nih.gov
One-Pot and Tandem Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single reaction vessel without the isolation of intermediates can significantly improve efficiency and reduce waste. researchgate.net This could involve, for example, a one-pot synthesis starting from simple precursors to construct the piperidine ring and introduce the phosphonate group in a concerted fashion.
Use of Renewable Feedstocks: Exploring the synthesis of the piperidine core from biomass-derived platform chemicals, such as furfural, presents a sustainable alternative to fossil fuel-based starting materials. nih.gov
Solvent-Free and Aqueous Synthesis: Developing synthetic methods that minimize or eliminate the use of volatile organic solvents is a key goal of green chemistry. Research into solvent-free reaction conditions or the use of water as a solvent for the synthesis of phosphonates and piperidines will be a significant area of investigation. researchgate.net
Exploration of Novel Catalytic Applications Beyond Current Paradigms
The unique combination of a Lewis basic piperidine nitrogen, a chiral center at the 2-position, and the versatile phosphonate group suggests that this compound and its derivatives could function as novel catalysts or ligands in a variety of chemical transformations.
Phosphonic acids and their esters have been employed as Brønsted acid catalysts and have shown utility in reactions such as the depolymerization of cellulose (B213188) and Michael additions. beilstein-journals.orgnih.gov The piperidine moiety is a common feature in organocatalysts, participating in a range of transformations including asymmetric catalysis. mdpi.com
Future research is expected to explore:
Asymmetric Catalysis: The inherent chirality of this compound makes it an attractive candidate for development as a chiral ligand or organocatalyst for asymmetric reactions, such as aldol (B89426) reactions, Michael additions, and Diels-Alder reactions.
Dual-Activation Catalysis: The presence of both a Lewis basic site (piperidine nitrogen) and a Lewis acidic/Brønsted acidic site (potentially from the phosphonate group after hydrolysis) could enable cooperative catalysis, where both functionalities participate in activating the substrates.
Photoredox Catalysis: The phosphonate group could be modified to incorporate photosensitive moieties, opening up possibilities for the use of these compounds in visible-light-mediated photoredox catalysis.
Integration with Flow Chemistry and Automation in Organic Synthesis
Flow chemistry, characterized by the continuous pumping of reagents through a reactor, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and easier scalability. durham.ac.ukeuropa.eu The integration of flow chemistry and automation is a rapidly growing trend in organic synthesis.
The synthesis of both phosphonates and piperidines has been successfully adapted to flow-based systems. researchgate.netnih.gov For instance, the synthesis of dialkyl H-phosphonates and α-aminophosphonates has been demonstrated in a continuous flow microwave reactor. researchgate.net Similarly, flow chemistry has been utilized for the efficient and scalable synthesis of piperidine-containing intermediates. nih.gov
Future directions in this area will likely involve:
Multi-step Flow Synthesis: The development of fully automated, multi-step flow systems for the synthesis of this compound and its derivatives from simple starting materials. durham.ac.uk This would allow for the rapid and efficient production of a library of related compounds for screening purposes.
In-line Purification and Analysis: The integration of in-line purification techniques, such as solid-phase extraction cartridges, and analytical methods, such as NMR and mass spectrometry, into the flow system to enable real-time reaction monitoring and product isolation. durham.ac.uk
Robotic Synthesis Platforms: The use of robotic platforms to automate the entire workflow, from reaction setup and execution to product purification and analysis, will accelerate the discovery and optimization of new reactions and catalysts based on the this compound scaffold.
Advanced Characterization Techniques for In-Depth Mechanistic Understanding (e.g., Time-Resolved Spectroscopy)
A thorough understanding of reaction mechanisms is crucial for the rational design of more efficient and selective catalysts and synthetic methods. Advanced characterization techniques, particularly those that can probe transient intermediates and short-lived species, are invaluable in this regard.
Time-resolved spectroscopy is a powerful tool for studying the dynamics of chemical reactions by monitoring spectral changes over time. patsnap.comfiveable.me This technique can provide detailed information about the formation and decay of reaction intermediates, excited states, and other transient species. patsnap.com
Future research will likely employ techniques such as:
Time-Resolved Infrared (TRIR) and Raman Spectroscopy: To probe the vibrational changes that occur during a reaction, providing structural information about intermediates. patsnap.com
Time-Resolved Fluorescence and Absorption Spectroscopy: To study the electronic properties of excited states and transient species, which is particularly relevant for photochemical reactions. patsnap.com
Time-Resolved Electron Spin Resonance (ESR) Spectroscopy: To detect and characterize paramagnetic intermediates, such as radicals, that may be involved in certain reaction pathways. acs.org
By applying these techniques to reactions involving this compound, researchers can gain a deeper understanding of the reaction mechanisms, which will in turn facilitate the development of improved synthetic protocols and novel catalytic applications.
Synergistic Approaches Combining Computational and Experimental Research for Rational Design
The combination of computational modeling and experimental work provides a powerful synergistic approach for the rational design of new molecules and catalysts. Computational studies can be used to predict the properties and reactivity of molecules, guiding experimental efforts and reducing the amount of trial-and-error required.
Computational methods, such as Density Functional Theory (DFT), are increasingly being used to study the structure, electronics, and reactivity of organic molecules. rsc.org For example, computational studies have been used to investigate the binding modes of piperidine-based compounds to biological targets and to understand the electronic properties of substituted diphenyl acetylenes. rsc.orgnih.gov
Future research in this area will focus on:
Predictive Modeling: Using computational models to predict the catalytic activity and selectivity of different this compound derivatives in various reactions. This will allow for the in silico screening of large libraries of potential catalysts before committing to their synthesis and experimental evaluation.
Mechanistic Elucidation: Employing computational methods to model reaction pathways and transition states, providing detailed insights into the reaction mechanisms. This information can then be used to design catalysts with improved performance.
Rational Design of Novel Scaffolds: Using computational tools to design new piperidine-phosphonate derivatives with tailored electronic and steric properties for specific applications in catalysis or materials science.
Expanding the Scope of Piperidine-Phosphonate Derivatives for Materials Innovation and Supramolecular Assembly
The unique structural and electronic properties of piperidine-phosphonate derivatives make them promising building blocks for the development of new materials with novel functions.
Phosphonates are known to be effective ligands for metal ions and can participate in the formation of coordination polymers and metal-organic frameworks (MOFs). nih.govacs.org They are also capable of forming strong hydrogen bonds, which can be exploited for the construction of self-assembling supramolecular structures. beilstein-journals.orgnih.gov The piperidine moiety, being a common scaffold in pharmaceuticals, can impart biocompatibility and other desirable properties to materials. nih.gov
Future research directions in materials science could include:
Functional Polymers: The incorporation of piperidine-phosphonate units into polymer backbones or as pendant groups to create functional polymers with applications in areas such as drug delivery, ion exchange, and catalysis.
Supramolecular Gels and Liquid Crystals: The design of piperidine-phosphonate derivatives that can self-assemble into ordered supramolecular structures, such as gels and liquid crystals, with potential applications in sensing and soft materials. The ability of phosphonic acids to engage in hydrogen bonding can lead to the formation of auto-assembling supramolecular structures. beilstein-journals.orgnih.gov
Hybrid Organic-Inorganic Materials: The use of piperidine-phosphonate derivatives as organic linkers for the synthesis of hybrid materials, such as MOFs and layered phosphonates, with applications in gas storage, separation, and catalysis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Diphenyl piperidin-2-ylphosphonate, and how can reaction conditions be systematically optimized?
- Methodology : Use factorial design experiments to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, diphenylphosphinate derivatives are often synthesized via nucleophilic substitution or condensation reactions under inert atmospheres . Monitor reaction progress via P NMR to track phosphonate ester formation. Purification typically involves column chromatography with silica gel or recrystallization, followed by characterization via FT-IR and mass spectrometry .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology : Employ X-ray crystallography to resolve bond angles and torsion angles (e.g., C1–P1–C7 = 103.4° in phosphonate analogs ). Complement with computational methods like DFT to map electron density around the phosphonate group. Spectroscopic techniques (e.g., H/C NMR) can confirm proton environments, while cyclic voltammetry assesses redox behavior .
Q. What analytical techniques are critical for assessing purity and stability in storage?
- Methodology : Use HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) to quantify impurities. Stability studies under varying temperatures and humidity levels can identify degradation pathways. For phosphonate esters, monitor hydrolytic stability via pH-dependent kinetic assays .
Advanced Research Questions
Q. How can mechanistic insights into this compound’s reactivity be gained, particularly in catalytic systems?
- Methodology : Conduct kinetic isotope effect (KIE) studies or isotopic labeling (e.g., O in phosphonate groups) to elucidate reaction pathways. Pair with in-situ FT-IR or Raman spectroscopy to detect transient intermediates. For example, diphenyl phosphonate derivatives act as electron-withdrawing ligands in metal-catalyzed dehydrogenation or hydration reactions .
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., unexpected regioselectivity)?
- Methodology : Re-examine basis sets or solvation models in DFT calculations. Validate with advanced crystallographic refinement tools (e.g., SHELXL ). For spectral discrepancies (e.g., P NMR shifts), cross-reference with databases like SciFinder to identify solvent or concentration artifacts .
Q. How can this compound be applied in bioimaging or sensing, and what are the limitations?
- Methodology : Functionalize the piperidine nitrogen with fluorophores (e.g., BODIPY) for intracellular superoxide anion detection . Assess selectivity via competitive assays with reactive oxygen species (ROS). Limitations include potential auto-oxidation in vivo, requiring stability modifications like PEGylation .
Q. What ethical and reproducibility considerations apply when designing studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
